molecular formula C5H9NaO3 B12310655 Sodium 4-hydroxy-3-methylbutanoate

Sodium 4-hydroxy-3-methylbutanoate

Cat. No.: B12310655
M. Wt: 140.11 g/mol
InChI Key: FOJNUIYVJMPLMU-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C5H9NaO3. It is a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3-methylbutanoate can be synthesized through the saponification of 4-hydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the addition of sodium hydroxide under controlled temperature conditions to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxo-3-methylbutanoate

    Reduction: 4-hydroxy-3-methylbutanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Sodium 4-hydroxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • Sodium 4-hydroxy-4-methyl-2-methylene butanoate
  • Sodium 4-hydroxy-2-methylene butanoate
  • Sodium butanoate

Comparison: Sodium 4-hydroxy-3-methylbutanoate is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the butanoate backbone. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;4-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

FOJNUIYVJMPLMU-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)[O-])CO.[Na+]

Origin of Product

United States

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